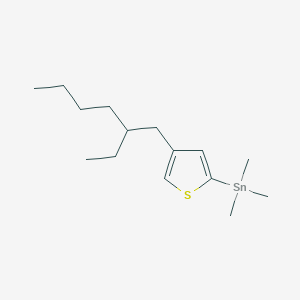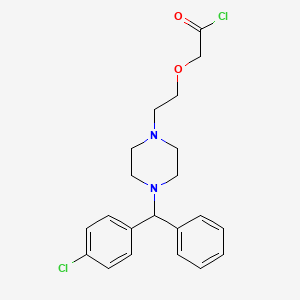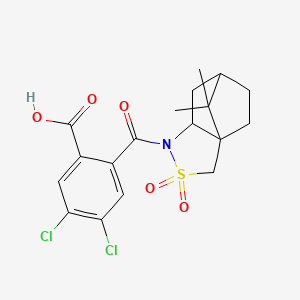
(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is an organotin compound with the molecular formula C15H28SSn and a molecular weight of 359.16 g/mol This compound is characterized by the presence of a thiophene ring substituted with a 2-ethylhexyl group and a trimethylstannane group
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of a fluorinated benzothiadiazole as a structural unit for a polymer solar cell .
Mode of Action
It is likely involved in the formation of the fluorinated benzothiadiazole structure, contributing to the overall efficiency of the polymer solar cell .
Biochemical Pathways
It is known that the sulfone group can act as an electron-output site owing to its strong electron-withdrawing ability .
Result of Action
The result of the action of (4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is the formation of a fluorinated benzothiadiazole structure, which is a key component in the construction of a polymer solar cell . The resulting polymer displayed high photocatalytic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane typically involves the reaction of 2-ethylhexylthiophene with trimethyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the organotin compound . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent the hydrolysis of the organotin reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent control over the purity of reagents and solvents to achieve high yields and product purity.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the tin-carbon bond.
Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified organotin compounds with altered tin-carbon bonds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organotin compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of materials such as organic semiconductors and catalysts.
Comparison with Similar Compounds
Similar Compounds
- (4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane)
- (4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene)
Uniqueness
(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is unique due to its specific substitution pattern on the thiophene ring and the presence of the trimethylstannane group. This combination imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis .
Properties
IUPAC Name |
[4-(2-ethylhexyl)thiophen-2-yl]-trimethylstannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19S.3CH3.Sn/c1-3-5-6-11(4-2)9-12-7-8-13-10-12;;;;/h7,10-11H,3-6,9H2,1-2H3;3*1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNMJDIFCMAULV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CSC(=C1)[Sn](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28SSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






